molecular formula C12H15N3O4 B1623312 N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide CAS No. 261623-52-3

N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide

Cat. No. B1623312
CAS RN: 261623-52-3
M. Wt: 265.26 g/mol
InChI Key: CXGPRNULUWXPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide, commonly known as DPNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 274.28 g/mol. DPNB is a hydrazide derivative of 3-nitrobenzoic acid and is synthesized using various methods.

Mechanism of Action

DPNB reacts with aldehydes and ketones to form a yellow-colored hydrazone, which can be quantified spectrophotometrically. The reaction involves the formation of a Schiff base intermediate, which is then reduced to form the hydrazone. The reaction is specific for aldehydes and ketones and does not react with other functional groups.
Biochemical and Physiological Effects:
DPNB has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not metabolized in the body.

Advantages and Limitations for Lab Experiments

DPNB is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is a specific reagent for the determination of aldehydes and ketones and does not react with other functional groups. However, DPNB has limited solubility in water and requires organic solvents for its use. It is also sensitive to light and should be stored in the dark.

Future Directions

DPNB has potential applications in the development of new analytical methods for the determination of aldehydes and ketones in various samples. It can also be used in the synthesis of new compounds with potential biological activity. Further research can be done to improve the solubility and stability of DPNB in aqueous solutions, making it more suitable for use in biological systems.

Scientific Research Applications

DPNB has been used as a reagent for the determination of aldehydes and ketones in various samples. It has also been used as a chromogenic reagent for the determination of amino acids, peptides, and proteins. DPNB has been used in the synthesis of various compounds, including hydrazones, Schiff bases, and azo dyes.

properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-12(2,3)11(17)14-13-10(16)8-5-4-6-9(7-8)15(18)19/h4-7H,1-3H3,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGPRNULUWXPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397024
Record name N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261623-52-3
Record name N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.